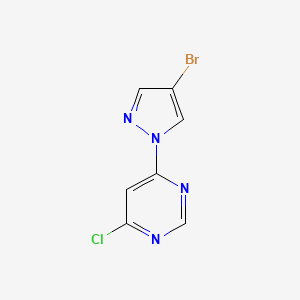

4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

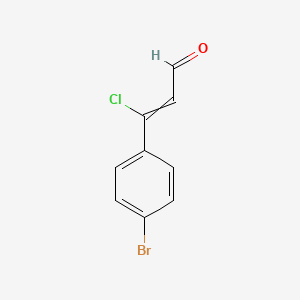

The compound “4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine” is likely a heterocyclic compound due to the presence of pyrazole and pyrimidine rings in its structure . Pyrazoles and pyrimidines are common structures in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazole ring attached to a pyrimidine ring via a single bond. The pyrazole ring would have a bromine atom attached, and the pyrimidine ring would have a chlorine atom attached .Scientific Research Applications

Synthesis of Bipyrazoles

4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine: is utilized as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are an important class of compounds due to their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. The bromo and chloro substituents on the pyrazole and pyrimidine rings, respectively, allow for further functionalization through various cross-coupling reactions.

Pharmaceutical Compound Development

This compound serves as a precursor in the development of various pharmaceutical compounds . Its structure is amenable to modifications that can lead to the creation of novel drugs with potential therapeutic applications. The presence of reactive halogen groups makes it a versatile intermediate in medicinal chemistry.

Biological Activity Studies

The halogenated pyrazole-pyrimidine scaffold is often explored for its biological activity . Researchers use this compound to synthesize derivatives that are then tested for a range of biological activities, such as enzyme inhibition, which is crucial in the discovery of new drugs.

Mechanism of Action

Target of Action

It is known that pyrazole derivatives can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It is known that bromopyrazole derivatives can act as inhibitors . The bromine atom in the molecule may form a halogen bond with a suitable acceptor in the target protein, disrupting its function .

Biochemical Pathways

Pyrazole derivatives are known to have broad biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The compound’s solubility in water, which can impact its bioavailability, is reported to be slight .

Result of Action

Bromopyrazole derivatives are known to inhibit certain biological targets, which can disrupt their function and lead to various cellular effects .

properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-6-chloropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN4/c8-5-2-12-13(3-5)7-1-6(9)10-4-11-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFRQSAFKUZCTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)N2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649993 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |

CAS RN |

957035-29-9 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.